molecular formula C18H17FN4O B11147349 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11147349
M. Wt: 324.4 g/mol
InChI Key: MTRCYNVZZVSWDT-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide (Molecular Formula: C₁₇H₁₈FN₅O, Molecular Weight: 327.36 g/mol) features a pyrazole core substituted at the 4-position with a 4-fluorophenyl group and at the 3-position with a methyl group. This compound is a research chemical, available in milligram quantities, suggesting exploratory applications in medicinal chemistry or agrochemical studies .

Properties

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H17FN4O/c1-12-16(10-17(24)21-11-15-4-2-3-9-20-15)18(23-22-12)13-5-7-14(19)8-6-13/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

MTRCYNVZZVSWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-YL]-N-[(Pyridin-2-YL)Methyl]Acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative. This step often requires the use of a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the Pyridinylmethyl Acetamide Moiety: The final step involves the coupling of the pyrazole derivative with a pyridinylmethyl acetamide precursor. This coupling reaction is typically facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-YL]-N-[(Pyridin-2-YL)Methyl]Acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-YL]-N-[(Pyridin-2-YL)Methyl]Acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs are compared below based on substituents, pharmacological relevance, and physicochemical properties.

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications References
Target Compound Pyrazole + Acetamide 4-Fluorophenyl, 3-methyl, pyridin-2-ylmethyl C₁₇H₁₈FN₅O 327.36 Research (Unspecified)
(E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide Indole + Acetamide 4-Fluorostyryl, 4-methoxyphenyl, trifluoroacetyl C₂₈H₂₁F₄N₂O₃ 525.48 Antimalarial (pLDH assay)
Flufenacet Thiadiazole + Acetamide 4-Fluorophenyl, isopropyl, trifluoromethylthiadiazole C₁₄H₁₃F₄N₃O₂S 363.33 Herbicide
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide Simple Acetamide 4-Fluorophenyl, 4-fluorophenylsulfanyl C₁₅H₁₂F₂NO₂S 307.32 Antimicrobial (Supplier Data)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone + Acetamide 2,4-Dichlorophenyl, dihydropyrazol-4-yl C₁₉H₁₇Cl₂N₃O₂ 406.26 Antibacterial/Crystallography

Physicochemical and Crystallographic Properties

  • 2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide : Forms R₂²(10) hydrogen-bonded dimers, stabilizing crystal packing and reducing solubility .

Biological Activity

The compound 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

The molecular structure of the compound is characterized by the following properties:

PropertyValue
Molecular FormulaC16H17FN4
Molecular Weight284.33 g/mol
LogP1.2301
Polar Surface Area71.479 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Research indicates that compounds with a pyrazole core often exhibit their biological activity through modulation of specific enzymatic pathways. In particular, pyrazole derivatives have been studied for their ability to inhibit various kinases, including:

  • p38 MAP Kinase : This kinase plays a crucial role in inflammatory responses and cell differentiation. Pyrazole-based inhibitors have shown promising results in reducing inflammation by blocking the activation of p38 MAP kinase, which is implicated in various inflammatory diseases .

Antiinflammatory Effects

Studies have demonstrated that pyrazole derivatives can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. For instance, in mouse models, the administration of pyrazole derivatives resulted in a marked decrease in inflammation markers following lipopolysaccharide (LPS) stimulation .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in cancerous cells .

Antiviral Activity

Recent investigations have suggested that pyrazole derivatives may possess antiviral properties. Specifically, they have been tested against viral targets such as the hepatitis C virus (HCV), showing inhibition of NS5B RNA polymerase activity with IC50 values in the low micromolar range .

Case Studies

  • Inflammation Model : In a study involving collagen-induced arthritis in mice, treatment with the compound resulted in a 63% reduction in arthritis severity when administered at a dose of 30 mg/kg daily over five weeks .
  • Cancer Cell Line Study : The efficacy of this compound was evaluated against breast cancer cell lines, where it demonstrated a significant reduction in cell viability with an IC50 value of approximately 12 μM .
  • Viral Inhibition : A recent study assessed the antiviral activity against HCV, yielding promising results with an IC50 value of 0.35 μM, indicating strong potential for further development as an antiviral agent .

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